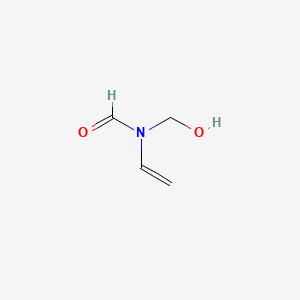

N-(Hydroxymethyl)-N-vinylformamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

83579-28-6 |

|---|---|

Molecular Formula |

C4H7NO2 |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

N-ethenyl-N-(hydroxymethyl)formamide |

InChI |

InChI=1S/C4H7NO2/c1-2-5(3-6)4-7/h2-3,7H,1,4H2 |

InChI Key |

MLADWLUEOJQILB-UHFFFAOYSA-N |

Canonical SMILES |

C=CN(CO)C=O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of N-Vinylformamide: A Technical Guide for Researchers

An in-depth exploration of the synthetic pathways from acetaldehyde and formamide to N-vinylformamide (NVF), a critical monomer in the development of advanced polymers for the pharmaceutical and chemical industries.

N-Vinylformamide (NVF) serves as a pivotal building block for the production of poly(N-vinylformamide) (PNVF), which is a versatile precursor to poly(vinylamine) (PVAm). The unique properties of these polymers, including their water solubility and cationic nature, have led to their widespread use in applications ranging from drug delivery systems to wastewater treatment. This technical guide provides a comprehensive overview of the primary synthetic routes to NVF from the readily available starting materials, acetaldehyde and formamide, with a focus on the underlying reaction mechanisms, experimental protocols, and key process parameters.

Core Synthetic Strategies

The synthesis of N-vinylformamide from acetaldehyde and formamide predominantly proceeds through a two-step process involving the formation of an intermediate, N-(1-hydroxyethyl)formamide (HEF). This intermediate is then converted to NVF via an elimination reaction. An alternative, more streamlined approach involves a one-pot synthesis where all reactants are combined in a single vessel.

The primary routes are:

-

Two-Step Synthesis via N-(1-hydroxyethyl)formamide (HEF)

-

Formation of HEF followed by esterification and thermal cracking.

-

Formation of HEF followed by the "alkoxy process".

-

Formation of HEF followed by reaction with excess formamide.

-

-

One-Pot Synthesis

The following sections will delve into the specifics of these synthetic pathways, providing detailed experimental conditions and quantitative data.

Two-Step Synthesis via N-(1-hydroxyethyl)formamide (HEF)

This is the most extensively documented approach to NVF synthesis.

Step 1: Synthesis of N-(1-hydroxyethyl)formamide (HEF)

The initial step involves the base-catalyzed addition of formamide to acetaldehyde to yield N-(1-hydroxyethyl)formamide.[1][2]

Reaction: CH₃CHO + HCONH₂ → CH₃CH(OH)NHCHO

Commonly employed basic catalysts include potassium carbonate, triethylamine, and potassium bicarbonate.[2][3] The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and minimize side reactions.

Step 2: Conversion of HEF to N-Vinylformamide

Once HEF is synthesized, it can be converted to NVF through several distinct methods.

In this pathway, the hydroxyl group of HEF is esterified, typically using an anhydride such as acetic anhydride, succinic anhydride, or maleic anhydride, to form a more labile intermediate.[1][3][4][5] This ester is then subjected to thermal cracking (pyrolysis) to eliminate the acid and form the desired N-vinylformamide.[4]

Reaction:

-

CH₃CH(OH)NHCHO + (RCO)₂O → CH₃CH(OCOR)NHCHO + RCOOH

-

CH₃CH(OCOR)NHCHO → CH₂=CHNHCHO + RCOOH

Developed by Mitsubishi, this process involves the reaction of HEF with an alcohol, most commonly methanol, in the presence of an acid catalyst to form an N-(1-alkoxyethyl)formamide, such as N-(1-methoxyethyl)formamide (MEF).[1][2][5] This intermediate is subsequently pyrolyzed to yield NVF and the corresponding alcohol, which can be recycled.[2][5]

Reaction:

-

CH₃CH(OH)NHCHO + CH₃OH → CH₃CH(OCH₃)NHCHO + H₂O

-

CH₃CH(OCH₃)NHCHO → CH₂=CHNHCHO + CH₃OH

An alternative route developed by Air Products involves the reaction of HEF with an excess of formamide over a solid acid catalyst.[4][5] This reaction forms ethylidene bisformamide, which is then pyrolyzed to generate NVF and regenerate formamide.[4][5]

Reaction:

-

CH₃CH(OH)NHCHO + HCONH₂ → CH₃CH(NHCHO)₂ + H₂O

-

CH₃CH(NHCHO)₂ → CH₂=CHNHCHO + HCONH₂

One-Pot Synthesis

To improve process efficiency, a one-pot synthesis has been developed where acetaldehyde, formamide, and an anhydride are combined in a single reaction vessel.[1][4][5][6] This approach circumvents the need for isolation of the HEF intermediate, potentially reducing operational complexity and cost.[4] In this process, HEF is formed in situ and immediately reacts with the anhydride, followed by thermal cracking to yield NVF.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported in the literature for the synthesis of N-vinylformamide from acetaldehyde and formamide.

| Parameter | Value | Catalyst/Reagent | Reference |

| Step 1: HEF Formation | |||

| Reaction Temperature | 0 - 40 °C (preferably 15 - 30 °C) | Potassium Bicarbonate | [2] |

| Reaction Time | 0.5 - 10 hours (preferably 1 - 7 hours) | Potassium Bicarbonate | [2] |

| Acetaldehyde:Formamide Molar Ratio | 5:1 to 1:5 (preferably 2:1 to 1:2) | Potassium Bicarbonate | [2] |

| Step 2: NVF Formation (Esterification & Cracking) | |||

| Reaction Temperature (Esterification) | 35 °C | Acetic Anhydride | [3] |

| Reaction Time (Esterification) | 10 hours | Acetic Anhydride | [3] |

| Cracking Temperature | 60 °C | - | [3] |

| Cracking Time | 3.5 hours | - | [3] |

| Alkoxy Process | |||

| Pyrolysis Temperature | 200 - 600 °C (preferably 250 - 550 °C) | - | [2] |

| Overall Yield and Purity | |||

| Yield | 75.8% | Composite basic catalyst (K₂CO₃, Et₃N), Acetic Anhydride | [3] |

| Purity | 96.2% | Composite basic catalyst (K₂CO₃, Et₃N), Acetic Anhydride | [3] |

Experimental Protocols

The following are generalized experimental protocols based on the available literature. Researchers should consult the original patents and publications for specific details and safety precautions.

Synthesis of N-Vinylformamide via Esterification and Cracking[3]

Step 1: Synthesis of N-(1-hydroxyethyl)formamide (HEF)

-

To a reaction vessel, add 45g (1.0 mol) of formamide and 0.9g of a composite basic catalyst (0.7g potassium carbonate and 0.2g triethylamine).

-

Deoxygenate the system with nitrogen gas.

-

Cool the mixture to 10 °C.

-

Slowly add 150g (3.4 mol) of acetaldehyde dropwise while maintaining the temperature at 10 °C.

-

Allow the reaction to proceed at 10 °C for 3 hours to obtain N-(1-hydroxyethyl)formamide.

Step 2: Esterification and Cracking to N-Vinylformamide

-

To the HEF mixture from Step 1, add 153g (1.5 mol) of acetic anhydride under a nitrogen atmosphere.

-

Heat the reaction mixture to 35 °C and maintain for 10 hours in a closed reaction flask to form the ester intermediate.

-

Increase the temperature to 60 °C and hold for 3.5 hours to induce thermal cracking of the ester.

-

The resulting mixture containing N-vinylformamide is then purified by vacuum distillation at 100-150 Pa.

Synthesis of N-Vinylformamide via the Alkoxy Process[2]

Step 1: Synthesis of N-(1-hydroxyethyl)formamide (HEF)

-

In a synthesis reactor, prepare a mixture of toluene and acetaldehyde.

-

Separately, mix formamide with potassium bicarbonate.

-

Continuously add the formamide/potassium bicarbonate mixture to the toluene/acetaldehyde mixture.

-

Maintain the reaction temperature between 15 °C and 30 °C for 1 to 7 hours.

-

The N-(1-hydroxyethyl)formamide product will crystallize and precipitate from the reaction medium and can be isolated.

Step 2: Formation of N-(1-methoxyethyl)formamide (MEF) and Pyrolysis

-

The isolated HEF is reacted with methanol in the presence of an acid catalyst (details not specified in the reference).

-

The resulting N-(1-methoxyethyl)formamide is then pyrolyzed in a tubular reactor at a temperature between 250 °C and 550 °C, preferably under a partial vacuum (less than 100 mbar), to yield N-vinylformamide and methanol.

Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic pathways and experimental workflows for the production of N-vinylformamide.

Caption: Key two-step synthetic routes to N-vinylformamide from acetaldehyde and formamide.

Caption: Simplified workflow for the one-pot synthesis of N-vinylformamide.

Caption: Step-by-step experimental workflow for NVF synthesis via esterification and cracking.

References

- 1. US7026511B2 - Synthesis of N-vinylformamide - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. N-VINYLFORMAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. patents.justia.com [patents.justia.com]

- 5. US20050033089A1 - Synthesis of N-vinyl formamide - Google Patents [patents.google.com]

- 6. WO2005087712A1 - Synthesis of n-vinyl formamide - Google Patents [patents.google.com]

Physicochemical Properties of N-Vinylformamide Monomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-vinylformamide (NVF), a versatile monomer with significant applications in the biomedical and pharmaceutical fields. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and polymer chemistry, offering detailed data, experimental methodologies, and a visual representation of its polymerization process.

Core Physicochemical Data

The fundamental physicochemical properties of N-vinylformamide are summarized in the tables below for easy reference and comparison. These values have been compiled from various reputable sources.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅NO | [1][2] |

| Molecular Weight | 71.08 g/mol | [1][2] |

| Appearance | Colorless to amber clear liquid | [3] |

| Melting Point | -16 °C | [3][4] |

| Boiling Point | 210 °C (at 760 mmHg) | [4][5] |

| 87 °C (at 12 mmHg) | [3] | |

| Density | 1.014 g/mL (at 25 °C) | [4][5] |

| Refractive Index (n²⁰/D) | 1.494 | [4] |

Safety and Handling Properties

| Property | Value | Reference(s) |

| Flash Point | 106 °C | [3] |

| Vapor Pressure | ~0.1 mmHg (at 25 °C) | [6][7] |

| Storage Temperature | 2-8 °C | [6][8] |

| Stabilizer | Typically contains 25-55 ppm 4-Hydroxy-TEMPO | [7] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [3][5] |

| Organic Solvents | Soluble | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of N-vinylformamide are outlined below. These protocols are based on established international standards and can be adapted for a standard laboratory setting.

Determination of Density

The density of liquid N-vinylformamide can be accurately determined using a pycnometer, following a procedure based on the ASTM D1475 standard test method.[9]

Apparatus:

-

Gay-Lussac or similar pycnometer (10 mL or 25 mL)

-

Analytical balance (accurate to 0.1 mg)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Determine and record the mass of the empty pycnometer. Fill the pycnometer with deionized water and equilibrate it in a constant temperature water bath at 25 °C ± 0.1 °C for 30 minutes. Determine and record the mass of the water-filled pycnometer.

-

Sample Measurement: Empty and dry the pycnometer. Fill the pycnometer with N-vinylformamide monomer.

-

Temperature Equilibration: Place the pycnometer filled with NVF in the constant temperature water bath at 25 °C ± 0.1 °C and allow it to equilibrate for 30 minutes.

-

Mass Determination: Remove the pycnometer from the bath, wipe it dry, and immediately determine and record its mass.

-

Calculation: The density of the N-vinylformamide is calculated using the following formula: Density (g/mL) = (Mass of NVF) / (Volume of Pycnometer) Where the Volume of the Pycnometer = (Mass of Water) / (Density of Water at 25 °C)

Determination of Kinematic Viscosity

The kinematic viscosity of N-vinylformamide can be determined using a calibrated glass capillary viscometer, following the principles outlined in ASTM D445.[2][3][4][5][10]

Apparatus:

-

Ubbelohde or similar calibrated capillary viscometer

-

Constant temperature water bath

-

Stopwatch

-

Thermometer

Procedure:

-

Viscometer Selection and Preparation: Select a calibrated viscometer of the appropriate size for the expected viscosity of NVF. Ensure the viscometer is clean and dry.

-

Sample Loading: Introduce a suitable amount of N-vinylformamide into the viscometer.

-

Temperature Equilibration: Place the viscometer in a constant temperature water bath at a specified temperature (e.g., 25 °C ± 0.1 °C) for at least 30 minutes to allow the sample to reach thermal equilibrium.

-

Flow Time Measurement: Using suction, draw the liquid NVF up through the capillary into the timing bulb. Release the suction and allow the liquid to flow back down under gravity.

-

Data Recording: Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark. Record the flow time in seconds.

-

Repeatability: Perform the measurement at least three times and calculate the average flow time.

-

Calculation: The kinematic viscosity (ν) is calculated using the following formula: ν = C * t Where C is the calibration constant of the viscometer (in mm²/s²) and t is the average flow time (in s).

Determination of Water Solubility

The solubility of N-vinylformamide in water can be determined using the flask method, as described in OECD Guideline 105.[7][11][12][13]

Apparatus:

-

Erlenmeyer flasks with stoppers

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration determination (e.g., GC, HPLC, or refractometer)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of N-vinylformamide to a known volume of deionized water in an Erlenmeyer flask.

-

Equilibration: Place the flask in a constant temperature shaker bath set at a specific temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to stand to let undissolved NVF settle. Separate the aqueous phase from the undissolved monomer by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of N-vinylformamide in the clear aqueous phase using a pre-calibrated analytical method.

-

Solubility Expression: The water solubility is expressed as the mass of NVF per unit volume of water (e.g., g/L or mg/mL).

Reactivity and Polymerization

N-vinylformamide readily undergoes free-radical polymerization to form poly(N-vinylformamide) (PNVF), a water-soluble polymer with a wide range of applications. The polymerization process can be initiated by thermal initiators or by photochemical methods.[14][15][16][17][18][19][20]

Free-Radical Polymerization Workflow

The following diagram illustrates the key stages of the free-radical polymerization of N-vinylformamide in an aqueous solution.

Caption: Workflow for the free-radical polymerization of N-vinylformamide.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 5. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. search.library.doc.gov [search.library.doc.gov]

- 8. store.astm.org [store.astm.org]

- 9. matestlabs.com [matestlabs.com]

- 10. nazhco.com [nazhco.com]

- 11. filab.fr [filab.fr]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. csl.isc.irk.ru [csl.isc.irk.ru]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. researchgate.net [researchgate.net]

- 17. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 18. scilit.com [scilit.com]

- 19. grodev8.sub.uni-goettingen.de [grodev8.sub.uni-goettingen.de]

- 20. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-vinylformamide (CAS: 13162-05-5)

This technical guide provides a comprehensive overview of N-vinylformamide (NVF), a versatile monomer with significant applications in polymer chemistry, materials science, and the biomedical field. Its high reactivity, water solubility, and the functional properties of its corresponding polymer, poly(N-vinylformamide) (PNVF), make it a compound of great interest for drug delivery systems, tissue engineering, and other advanced applications.

Core Physicochemical Properties

N-vinylformamide is a colorless to pale yellow liquid at room temperature.[1] Its structure, containing both a vinyl group and an amide group, confers high reactivity and hydrophilicity.[1][2]

| Property | Value | Source(s) |

| CAS Number | 13162-05-5 | [3] |

| Molecular Formula | C₃H₅NO | [1][4] |

| Molecular Weight | 71.08 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 1.014 g/mL at 25 °C | [4][5] |

| Melting Point | -16 °C | [2][4] |

| Boiling Point | 210 °C | [2][4] |

| Refractive Index (n20/D) | 1.494 | [2][5] |

| Vapor Pressure | ~0.1 mmHg at 25 °C | |

| Flash Point | 102 °C (215.6 °F) | |

| Solubility | Soluble in water and various organic solvents.[1][4] Miscible with water and alcohols in any proportion. | [1][4] |

Safety and Handling

N-vinylformamide is classified as harmful and requires careful handling in a laboratory setting. It is an irritant and is suspected of causing cancer.[6][7] Appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn at all times.[6][8]

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302[7][8] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315[7][8] |

| Serious Eye Damage | Category 1 (Causes serious eye damage) | H318[7][8] |

| Carcinogenicity | Category 2 (Suspected of causing cancer) | H351[6] |

| Reproductive Toxicity | Category 1B | H360D |

| STOT, Single Exposure | Category 3 (May cause respiratory irritation) | H335[6][7] |

Storage: Store in a cool (2-8°C), dry, well-ventilated area away from fire, heat sources, strong acids, bases, and peroxides.[4][6] The product is sensitive to air, light, and moisture and may polymerize.[6][8][9] It is often supplied with a stabilizer like 4-Hydroxy-TEMPO or BHT.[1]

Synthesis and Polymerization Workflows

The synthesis of NVF and its subsequent polymerization are critical processes for its application. The most common synthesis routes involve the formation of an intermediate, N-(1-hydroxyethyl)formamide (HEF), which is then converted to NVF.[3]

Caption: Logical workflow for the synthesis of N-vinylformamide.

Poly(N-vinylformamide) (PNVF) is typically synthesized via free-radical polymerization.[2][3] This water-soluble polymer is the direct precursor to polyvinylamine (PVAm), which is obtained through hydrolysis.[3][10]

Caption: General workflow for PNVF synthesis and subsequent hydrolysis to PVAm.

Experimental Protocols

The following protocols are generalized methodologies based on common synthetic routes described in the literature.

Protocol 1: Synthesis of N-Vinylformamide (NVF) [3][11][12][13]

-

Formation of N-(1-hydroxyethyl)formamide (HEF):

-

To a reaction vessel charged with formamide (1.0 mol), add a composite basic catalyst (e.g., potassium carbonate and triethylamine).

-

Purge the system with nitrogen to remove oxygen.

-

Cool the mixture to approximately 10°C.

-

Slowly add acetaldehyde (e.g., 3.4 mol) dropwise while maintaining the temperature at 10°C.

-

Allow the reaction to proceed for approximately 3 hours to form the HEF intermediate.

-

-

Esterification:

-

To the HEF mixture, add a cyclic anhydride such as succinic anhydride (e.g., 1.5 mol) under a nitrogen atmosphere.

-

Allow the reaction to proceed in a closed vessel for approximately 10 hours at a controlled temperature (e.g., 35°C) to form the corresponding ester.

-

-

Thermal Dissociation (Cracking) and Purification:

-

Heat the resulting ester compound to around 60°C for approximately 3.5 hours. This "cracking" step yields NVF and a diacid byproduct.

-

Purify the resulting mixture by rectification under reduced pressure (e.g., 100-150 Pa) to isolate the N-vinylformamide product.

-

Protocol 2: Free-Radical Polymerization of Poly(N-vinylformamide) (PNVF) [3][14][15]

-

Preparation:

-

Prepare a solution of N-vinylformamide monomer in a suitable solvent (e.g., deionized water for aqueous solution polymerization). Monomer concentration can be varied (e.g., 10-40 wt%).

-

Select a free-radical initiator. For aqueous solutions, a water-soluble initiator like 2,2'-azobis(2-methylpropionamidine)dihydrochloride (AIBA) is suitable. For bulk or organic solutions, 2,2'-azoisobutyronitrile (AIBN) can be used.

-

If required, add a cross-linking agent (e.g., N,N'-methylenebisacrylamide) to form a hydrogel.

-

-

Polymerization:

-

Transfer the monomer solution to a reaction vessel equipped with a stirrer and a nitrogen inlet.

-

Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.

-

Add the initiator to the solution.

-

Heat the reaction mixture to the desired temperature (e.g., 50-70°C) to initiate polymerization.

-

Allow the reaction to proceed for several hours until the desired conversion is achieved. The solution will become significantly more viscous.

-

-

Isolation:

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as acetone.[16]

-

Collect the precipitated PNVF by filtration and dry it under vacuum to a constant weight.

-

Protocol 3: Hydrolysis of PNVF to Polyvinylamine (PVAm) [3][10][14][17]

-

Setup:

-

Reaction:

-

Add the PNVF solution to the acidic or basic solution in a reaction vessel.

-

Heat the mixture under reflux for a specified period (e.g., 12 hours for complete basic hydrolysis) to convert the formamide side groups into primary amine groups.[17]

-

-

Purification:

-

Cool the resulting PVAm solution.

-

Purify the polymer by dialysis against deionized water to remove residual salts and reagents.

-

Isolate the final PVAm product, often by lyophilization (freeze-drying).

-

Applications in Drug Development and Research

PNVF and its derivatives are highly valued in the biomedical field due to their biocompatibility, low toxicity, and hydrophilicity.[18][19]

-

Drug Delivery: PNVF-based hydrogels and nanogels are explored for controlled drug release.[14][20] These systems can be designed to be stimuli-responsive, releasing their therapeutic payload in response to environmental triggers like pH changes.[20] For instance, nanogels can be engineered to release drugs more rapidly in the acidic microenvironment of tumors or within cellular endosomes.[20]

-

Tissue Engineering: The biocompatibility of PNVF makes it a suitable material for creating scaffolds and matrices in tissue engineering applications.

-

Biomaterial Coatings: PNVF can be used to create biocompatible coatings for medical devices.

-

Precursor to Cationic Polymers: The hydrolysis of PNVF to PVAm yields a highly functional cationic polymer.[16] PVAm is investigated for gene delivery, antimicrobial applications, and as a mucoadhesive agent.[16]

Caption: pH-mediated drug release from a PNVF-based nanocarrier.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. N-VINYLFORMAMIDE | 13162-05-5 [amp.chemicalbook.com]

- 3. N-Vinylformamide | 13162-05-5 | Benchchem [benchchem.com]

- 4. N-vinylformamide 13162-05-5 [mingyuanchemical.com]

- 5. N-Vinylformamide | CAS#:13162-05-5 | Chemsrc [chemsrc.com]

- 6. N-VINYLFORMAMIDE - Safety Data Sheet [chemicalbook.com]

- 7. N-Vinylformamide | C3H5NO | CID 83191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. cloudfront.zoro.com [cloudfront.zoro.com]

- 10. researchgate.net [researchgate.net]

- 11. N-VINYLFORMAMIDE synthesis - chemicalbook [chemicalbook.com]

- 12. US7026511B2 - Synthesis of N-vinylformamide - Google Patents [patents.google.com]

- 13. patents.justia.com [patents.justia.com]

- 14. researchgate.net [researchgate.net]

- 15. csl.isc.irk.ru [csl.isc.irk.ru]

- 16. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 17. researchgate.net [researchgate.net]

- 18. Poly(N-vinylformamide)-A drag-reducing polymer for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Homo- and Copolymer Hydrogels Based on N-Vinylformamide: An Investigation of the Impact of Water Structure on Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility of N-Vinylformamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-vinylformamide (NVF) in various organic solvents. N-vinylformamide is a crucial monomer in the synthesis of water-soluble polymers and copolymers with wideranging applications in biomedical fields, including drug delivery and tissue engineering.[1][2][3] A thorough understanding of its solubility characteristics is paramount for its effective use in polymerization processes, formulation development, and purification.

Core Principles of N-Vinylformamide Solubility

N-vinylformamide (NVF) is a polar, aprotic monomer. Its solubility in organic solvents is primarily governed by the principle of "like dissolves like." As a polar molecule, NVF generally exhibits good solubility in polar solvents and is less soluble in non-polar solvents. Factors such as hydrogen bonding capabilities and the dielectric constant of the solvent play a significant role in its dissolution.

Quantitative Solubility Data

| Solvent Class | Solvent | CAS Number | Qualitative Solubility |

| Alcohols | Methanol | 67-56-1 | Soluble[4] |

| Ethanol | 64-17-5 | Soluble[4] | |

| Ketones | Acetone | 67-64-1 | Soluble |

| Esters | Ethyl Acetate | 141-78-6 | Data not available |

| Ethers | Diethyl Ether | 60-29-7 | Soluble |

| Tetrahydrofuran (THF) | 109-99-9 | Soluble | |

| Aromatic Hydrocarbons | Toluene | 108-88-3 | Soluble |

| Xylene | 1330-20-7 | Soluble | |

| Chlorinated Hydrocarbons | Chloroform | 67-66-3 | Soluble[4] |

| Dichloromethane | 75-09-2 | Data not available | |

| Nitriles | Acetonitrile | 75-05-8 | Soluble |

| Amides | N,N-Dimethylformamide (DMF) | 68-12-2 | Miscible[5] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 67-68-5 | Miscible[6] |

| Alkanes | n-Hexane | 110-54-3 | Poorly soluble |

| n-Butane | 106-97-8 | Poorly soluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following sections detail methodologies for determining the solubility of N-vinylformamide in organic solvents.

Gravimetric Method

This is a fundamental and straightforward method for determining solubility.

Protocol:

-

Sample Preparation: Add an excess amount of N-vinylformamide to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved NVF at the end of this period is crucial.

-

Separation: Carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by decantation or by filtration through a fine-porosity filter.

-

Solvent Evaporation: Accurately weigh a portion of the clear, saturated solution into a pre-weighed container.

-

Drying: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of NVF and the solvent) until a constant weight of the dissolved NVF is obtained.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved NVF / Volume of solvent) x 100

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution.[1]

Protocol:

-

Instrument and Column: Use an HPLC system equipped with a UV detector. A C18 reversed-phase column is suitable for the analysis of NVF.

-

Mobile Phase: A mixture of water and a suitable organic solvent like acetonitrile or methanol can be used as the mobile phase. The exact composition may need to be optimized.

-

Standard Solutions: Prepare a series of standard solutions of N-vinylformamide in the chosen solvent with known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of NVF.

-

Saturated Solution Preparation: Prepare a saturated solution of NVF in the desired organic solvent as described in the gravimetric method (Steps 1 and 2).

-

Sample Analysis: After equilibration, filter the saturated solution through a 0.45 µm syringe filter.[7] Dilute an accurately measured volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC and determine the peak area. Use the calibration curve to calculate the concentration of NVF in the diluted sample.

-

Solubility Calculation: Calculate the solubility in the original saturated solution, accounting for the dilution factor.

Visualizations

Logical Workflow for N-Vinylformamide Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of N-vinylformamide in an organic solvent.

Caption: Workflow for NVF solubility testing.

Experimental Workflow for HPLC-Based Solubility Determination

This diagram outlines the key steps involved in determining the solubility of N-vinylformamide using High-Performance Liquid Chromatography.

Caption: HPLC method for solubility determination.

References

Spectroscopic Characterization of N-Vinylformamide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-vinylformamide (NVF), a crucial monomer in the synthesis of functional polymers. Tailored for researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of NVF, complete with experimental protocols and data interpretation.

Introduction to N-Vinylformamide (NVF)

N-Vinylformamide (C₃H₅NO, CAS No: 13162-05-5) is a versatile monomer utilized in the free-radical polymerization to produce poly(N-vinylformamide) (PNVF).[1][2] PNVF serves as a precursor to poly(vinylamine), a polymer with applications in various fields, including paper manufacturing, water treatment, and biomedicine. Given its reactivity and the functional properties of its polymer derivatives, precise characterization of the monomer is essential for quality control and reaction monitoring. Spectroscopic techniques such as NMR and IR are indispensable tools for confirming the molecular structure and purity of NVF.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For N-vinylformamide, both ¹H and ¹³C NMR are used to elucidate the structure, confirming the presence of the vinyl and formamide functional groups.

¹H NMR Spectroscopy of N-Vinylformamide

Proton NMR (¹H NMR) is used to identify the hydrogen atoms in the NVF molecule. The spectrum typically shows signals corresponding to the formyl proton, the vinyl protons, and the N-H proton. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: ¹H NMR Spectroscopic Data for N-Vinylformamide

| Proton Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Coupling Constants (J) in Hz |

| H-C(O) | ~8.0-8.3 | Doublet | Varies |

| N-H | ~7.0-7.5 | Broad Singlet | - |

| =CH-N | ~6.5-6.8 | Doublet of Doublets | Varies (geminal, cis, trans) |

| =CH₂ (trans) | ~4.6-4.8 | Doublet of Doublets | Varies (geminal, trans) |

| =CH₂ (cis) | ~4.3-4.5 | Doublet of Doublets | Varies (geminal, cis) |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency.

¹³C NMR Spectroscopy of N-Vinylformamide

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The NVF spectrum shows distinct signals for the carbonyl carbon and the two vinyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for N-Vinylformamide

| Carbon Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| C=O (Carbonyl) | ~160-165 |

| =CH-N (Vinyl) | ~130-135 |

| =CH₂ (Vinyl) | ~95-100 |

Note: Data is compiled from typical values found in chemical databases.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of NVF clearly indicates the presence of the amide and vinyl groups.

Table 3: Key IR Absorption Bands for N-Vinylformamide

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3200-3400 | Medium |

| C-H Stretch (vinyl) | ~3000-3100 | Medium |

| C=O Stretch (amide I) | ~1650-1680 | Strong |

| N-H Bend (amide II) | ~1530-1560 | Medium |

| C=C Stretch (vinyl) | ~1620-1640 | Medium |

| =C-H Bend (vinyl) | ~900-1000 | Strong |

Note: The spectrum is typically acquired on a neat sample.[4]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on proper sample preparation and instrument operation.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation :

-

Accurately weigh 5-25 mg of N-vinylformamide for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[5][6]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[5] NVF is soluble in many common organic solvents.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[5]

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

The final sample height in the tube should be approximately 4-5 cm.[5]

-

Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

-

-

Data Acquisition :

-

Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.[7]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.[5]

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).[5]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[6]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

IR Sample Preparation and Data Acquisition (Neat Liquid)

-

Sample Preparation :

-

Since N-vinylformamide is a liquid, a neat spectrum can be obtained without a solvent.[8]

-

Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[9]

-

Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, place a single drop of the liquid directly onto the ATR crystal.

-

-

Data Acquisition :

-

Place the sample holder (with the salt plates or the ATR puck) into the sample compartment of the IR spectrometer.

-

First, collect a background spectrum of the empty instrument (or clean salt plates/ATR crystal). This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any absorbance from the sample holder itself.[9]

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the salt plates or ATR crystal thoroughly with an appropriate dry solvent (e.g., acetone or isopropanol) and a soft, lint-free tissue after the measurement.[9]

-

Workflow for Spectroscopic Characterization

The logical flow from sample receipt to final data analysis is a critical component of any spectroscopic study. The following diagram illustrates a generalized workflow for the characterization of a chemical substance like N-vinylformamide.

References

- 1. N-VINYLFORMAMIDE | 13162-05-5 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. spectrabase.com [spectrabase.com]

- 4. N-Vinylformamide | C3H5NO | CID 83191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 8. N-VINYLFORMAMIDE - Safety Data Sheet [chemicalbook.com]

- 9. youtube.com [youtube.com]

N-Vinylformamide as a Precursor for Polyvinylamine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinylamine (PVAm) is a highly versatile cationic polymer with a primary amine group on each repeating unit, making it the polymer with the highest possible charge density. This unique characteristic has led to its exploration in a wide range of applications, including papermaking, water treatment, CO₂ capture, and notably, in the biomedical field for drug delivery and gene therapy.[1][2][3] However, the direct polymerization of its monomer, vinylamine, is not feasible due to its instability and tendency to tautomerize.[1] Consequently, PVAm is commercially produced through the polymerization of N-vinylformamide (NVF), followed by the hydrolysis of the resulting poly(N-vinylformamide) (PNVF).[4][5] This two-step synthesis provides a robust and scalable route to high-purity PVAm.[6]

This technical guide provides a comprehensive overview of the synthesis of polyvinylamine from N-vinylformamide, focusing on the core chemical processes, experimental methodologies, and critical parameters that influence the final polymer properties. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this important functional polymer.

Synthesis of Poly(N-vinylformamide) (PNVF)

The first step in the synthesis of PVAm is the polymerization of the N-vinylformamide monomer. Various polymerization techniques have been successfully employed, with free-radical polymerization being the most common.[7][8] The choice of polymerization method significantly impacts the molecular weight, molecular weight distribution (polydispersity), and architecture of the resulting PNVF, which in turn affects the properties of the final PVAm.

Polymerization Techniques

Several polymerization techniques can be used to synthesize PNVF:

-

Free-Radical Polymerization: This is the most widely used method for producing PNVF and can be carried out in bulk, solution, or emulsion systems.[2][7][9] Common initiators include azo compounds like 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AIBA) and 2,2'-azoisobutyronitrile (AIBN).[9][10]

-

Bulk Polymerization: This method involves polymerizing the pure monomer with an initiator. It is known to exhibit a significant "gel effect" from the early stages of the reaction, leading to a rapid increase in molecular weight.[5][9]

-

Solution Polymerization: Performing the polymerization in a solvent, typically water, helps to control the viscosity and reduce the gel effect, especially at lower monomer concentrations (e.g., below 40 wt%).[5][9]

-

-

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: This controlled radical polymerization technique allows for the synthesis of PNVF with predetermined molecular weights and low polydispersity (<1.4).[8][11] It is particularly useful for creating well-defined polymer architectures, such as block copolymers.[8][11] Xanthate-based RAFT agents have been shown to be effective for the polymerization of NVF in solvents like DMSO.[11]

-

Precipitation Polymerization: In this method, the polymerization is carried out in a solvent in which the monomer is soluble, but the resulting polymer is not. This technique can be used to produce PNVF as a solid powder.[12]

dot

Caption: Overview of PNVF Synthesis Pathways.

Key Experimental Protocols

1. Free-Radical Solution Polymerization of N-Vinylformamide

This protocol describes a typical aqueous solution polymerization of NVF using a thermal initiator.

Materials:

-

N-vinylformamide (NVF), distilled under vacuum

-

2,2'-azobis(2-methylpropionamidine) dihydrochloride (AIBA) or similar water-soluble initiator

-

Deionized water

-

Acetone (for precipitation)

-

Nitrogen or Argon gas

Procedure:

-

A specific amount of distilled NVF monomer is dissolved in deionized water to achieve the desired monomer concentration (e.g., 40 wt%).

-

The solution is transferred to a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

-

The solution is purged with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

A calculated amount of the initiator (e.g., AIBA, at a concentration of 2.94 x 10⁻³ mol/L) is added to the reaction mixture.[7]

-

The reaction vessel is then immersed in a preheated oil bath at the desired temperature (e.g., 60°C).[7]

-

The polymerization is allowed to proceed for a specified time (e.g., several hours), with samples taken periodically to monitor conversion.

-

The polymerization is terminated by cooling the reaction mixture.

-

The resulting PNVF is isolated by precipitation in a non-solvent like acetone.

-

The precipitated polymer is then filtered, washed with fresh acetone, and dried under vacuum to a constant weight.

2. RAFT Polymerization of N-Vinylformamide

This protocol outlines the synthesis of PNVF with controlled molecular weight and low polydispersity using a xanthate RAFT agent.

Materials:

-

N-vinylformamide (NVF), distilled

-

Xanthate RAFT agent

-

AIBN or other suitable initiator

-

Dimethyl sulfoxide (DMSO) as solvent

-

Nitrogen or Argon gas

-

Apparatus for freeze-pump-thaw cycles

Procedure:

-

NVF, the RAFT agent, and the initiator are dissolved in DMSO in a reaction flask.

-

The flask is subjected to several freeze-pump-thaw cycles to thoroughly degas the solution.

-

The reaction is then initiated by placing the flask in a thermostatically controlled bath at the desired temperature (e.g., 35°C).[11]

-

The polymerization proceeds for a predetermined time to achieve the target molecular weight.

-

The reaction is quenched by cooling and exposure to air.

-

The polymer is purified, for example, by dialysis against water to remove unreacted monomer and other small molecules, followed by lyophilization.

Data Presentation: PNVF Synthesis Parameters

The following tables summarize key quantitative data from the literature on the free-radical polymerization of NVF.

Table 1: Effect of Monomer Concentration on NVF Solution Polymerization at 60°C [7]

| Monomer Concentration (wt%) | Initiator (AIBA) Concentration (mol/L) | Final Conversion (%) |

| 100 (Bulk) | 2.94 x 10⁻³ | ~80 |

| 40 | 2.94 x 10⁻³ | ~95 |

| 20 | 2.94 x 10⁻³ | ~98 |

| 10 | 2.94 x 10⁻³ | ~99 |

Table 2: Effect of Temperature on NVF Solution Polymerization (40 wt% Monomer) [9]

| Temperature (°C) | Initiator (AIBA) Concentration (mol/L) | Final Conversion (%) |

| 50 | 1.47 x 10⁻³ | ~90 |

| 60 | 1.47 x 10⁻³ | ~95 |

| 70 | 1.47 x 10⁻³ | ~98 |

Hydrolysis of Poly(N-vinylformamide) to Polyvinylamine

The second and crucial step in the synthesis of PVAm is the hydrolysis of the formamide groups of PNVF to primary amine groups. This can be achieved under either acidic or basic conditions, with the choice of method significantly affecting the degree of hydrolysis and the nature of the final product.[13][14]

dot

Caption: Hydrolysis of PNVF to PVAm.

Acidic vs. Basic Hydrolysis

-

Acidic Hydrolysis: Typically carried out using strong acids like hydrochloric acid (HCl). This method results in the formation of the polyvinylammonium salt. However, acidic hydrolysis often leads to incomplete conversion of the formamide groups. This is attributed to the electrostatic repulsion between the positively charged ammonium groups that are formed along the polymer chain, which hinders the approach of hydronium ions to the remaining formamide groups.[1][13]

-

Basic Hydrolysis: This is the preferred method for achieving a high degree of hydrolysis, often approaching 100%.[1][13] Strong bases such as sodium hydroxide (NaOH) are used. The reaction yields PVAm with free primary amine groups. The efficiency of basic hydrolysis is significantly higher because the resulting free amine groups do not repel the hydroxide ions, allowing the reaction to proceed to completion.[1] However, some studies suggest that under basic conditions, intramolecular reactions can lead to the formation of some vinyl alcohol units in the final polymer chain.[15]

Key Experimental Protocol: Basic Hydrolysis of PNVF

This protocol details a typical procedure for the basic hydrolysis of PNVF to achieve a high degree of conversion to PVAm.

Materials:

-

Poly(N-vinylformamide) (PNVF)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl) for neutralization (optional)

-

Methanol or acetone for precipitation

Procedure:

-

An aqueous solution of PNVF is prepared (e.g., 10 wt%).

-

A stoichiometric excess of NaOH relative to the formamide repeating units is added to the PNVF solution (e.g., NaOH/amide molar ratio > 1).[13]

-

The reaction mixture is heated to a specific temperature (e.g., 60-80°C) with constant stirring.[8]

-

The hydrolysis is allowed to proceed for a sufficient duration to achieve the desired degree of conversion (e.g., 12 hours for near-complete conversion).[13]

-

The reaction is then cooled to room temperature.

-

The resulting PVAm solution can be purified by dialysis against deionized water to remove excess base and sodium formate.

-

The purified PVAm can be isolated by precipitation in a non-solvent like methanol or acetone, followed by filtration and drying under vacuum.

Data Presentation: Hydrolysis Parameters

Table 3: Effect of Hydrolysis Conditions on the Degree of Conversion of PNVF [13]

| Hydrolysis Condition | Reagent/Amide Molar Ratio | Temperature (°C) | Reaction Time (h) | Degree of Hydrolysis (%) |

| Acidic (HCl) | 1.0 | 80 | 24 | ~70 |

| Acidic (HCl) | 2.0 | 80 | 24 | ~85 |

| Basic (NaOH) | 1.0 | 80 | 12 | >95 |

| Basic (NaOH) | 1.2 | 60 | 12 | ~100 |

Characterization of PNVF and PVAm

Thorough characterization of both the intermediate PNVF and the final PVAm is essential to ensure the desired material properties for any application.

-

Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of PNVF.[5][16]

-

Degree of Hydrolysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is a powerful tool for quantifying the degree of hydrolysis by comparing the integration of peaks corresponding to the formyl protons of PNVF and the backbone protons of PVAm.[1][17]

-

Chemical Structure: Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the progress of the hydrolysis by observing the disappearance of the amide carbonyl peak (around 1650 cm⁻¹) of PNVF and the appearance of the N-H bending vibrations of the primary amine groups in PVAm.

dot

Caption: Characterization Workflow for PNVF and PVAm.

Conclusion

The synthesis of polyvinylamine via the polymerization of N-vinylformamide and subsequent hydrolysis of poly(N-vinylformamide) is a well-established and versatile method for producing this high-charge-density cationic polymer. By carefully selecting the polymerization technique and controlling the hydrolysis conditions, the molecular weight, polydispersity, and degree of amination of the final PVAm can be tailored to meet the specific requirements of various applications, including those in the demanding field of drug development. This guide provides a foundational understanding of the key synthetic and analytical aspects of this process, empowering researchers to effectively utilize N-vinylformamide as a precursor for the synthesis of polyvinylamine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NMR Spectroscopy for the Determination of Degree of Hydrolysis for Polyvinyl Alcohol and Vinyl Alcohol Homopolymer, and Monomer Ratio for Vinyl Alcohol and Vinyl Acetate Copolymer | USP-NF [uspnf.com]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. csl.isc.irk.ru [csl.isc.irk.ru]

- 10. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. researchgate.net [researchgate.net]

- 14. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 15. US5300566A - Method for preparing poly(vinyl alcohol)-co-poly(vinylamine) via a two-phase process - Google Patents [patents.google.com]

- 16. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of commercial PLGAs by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of N-vinylformamide Free Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of N-vinylformamide (NVF), a critical monomer for the synthesis of poly(N-vinylformamide) (PNVF) and its derivative, poly(vinylamine). The document details the polymerization mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the core processes.

Core Mechanism of N-vinylformamide Free Radical Polymerization

The free radical polymerization of N-vinylformamide (NVF) is the most common method for producing poly(N-vinylformamide) (PNVF).[1] This chain reaction proceeds through four fundamental steps: initiation, propagation, termination, and chain transfer.[2][3]

1.1. Initiation

The process begins with the generation of free radicals from an initiator molecule.[3] Commonly used initiators for NVF polymerization include azo compounds like 2,2'-azoisobutyronitrile (AIBN) for bulk polymerization and 2,2'-azobis(2-methylpropionamidine)dihydrochloride (AIBA) for aqueous solutions.[1] These initiators decompose upon heating to produce primary radicals. The primary radical then adds to an NVF monomer, forming a monomer radical.

1.2. Propagation

The newly formed monomer radical rapidly adds to successive NVF monomers, leading to the growth of the polymer chain.[3] This step is the primary chain-building reaction and is responsible for the formation of the high molecular weight polymer.

1.3. Chain Transfer

Chain transfer is a process where the active radical center of a growing polymer chain is transferred to another molecule, such as a monomer, polymer, or solvent.[4][5] This results in the termination of the growing chain and the creation of a new radical that can initiate the growth of a new chain.[4] Chain transfer to monomer and polymer are significant side reactions in NVF polymerization.[1] Chain transfer to the polymer can lead to branched structures and, under certain conditions, gelation.[1]

1.4. Termination

The polymerization process ceases when two growing polymer radicals react with each other. This can occur through two primary mechanisms:

-

Combination (or Recombination): Two growing chains join together to form a single, longer polymer chain.

-

Disproportionation: One radical abstracts a hydrogen atom from the other, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

The termination kinetics in NVF polymerization are influenced by diffusion control, particularly at higher conversions, a phenomenon known as the "gel effect".[1] This effect arises from the increased viscosity of the reaction medium, which hinders the movement of large polymer radicals and reduces the rate of termination.[1]

Data Presentation: Quantitative Analysis of NVF Polymerization

The following tables summarize key quantitative data from studies on the free radical polymerization of NVF, providing insights into the influence of various reaction parameters.

Table 1: Effect of Monomer Concentration on NVF Aqueous Solution Polymerization at 60°C

| Monomer Concentration (wt%) | Initiator (AIBA) Concentration (mol/L) | Final Conversion (%) |

| 100 (Bulk) | 2.94 x 10⁻³ | ~85 |

| 40 | 2.94 x 10⁻³ | ~95 |

| 20 | 2.94 x 10⁻³ | >98 |

| 10 | 2.94 x 10⁻³ | >98 |

Data adapted from Gu et al. (2001).[1]

Table 2: Kinetic Parameters for the Bulk Polymerization of NVF

| Temperature (°C) | kp/kt0.5 (L/mol·s)0.5 | Cm (Chain Transfer Constant to Monomer) |

| 50 | 0.11 | 1.2 x 10⁻⁴ |

| 60 | 0.16 | 1.8 x 10⁻⁴ |

| 70 | 0.23 | 2.5 x 10⁻⁴ |

Data adapted from Gu et al. (2001).[1]

Table 3: Rate Constants and Physical Properties for NVF Polymerization Modeling

| Property | Value | Reference |

| Initiator Efficiency, f | 0.6 | [1] |

| AIBN Decomposition Rate Constant, kd (s⁻¹) | 2.88 x 10¹⁵ exp(-15686/T) | [1] |

| AIBA Decomposition Rate Constant, kd (s⁻¹) | 9.42 x 10¹⁴ exp(-14860/T) | [1] |

T is the temperature in Kelvin.[1]

Experimental Protocols

This section provides detailed methodologies for the free radical polymerization of NVF in both bulk and aqueous solution, based on established laboratory procedures.[1]

3.1. Materials

-

N-vinylformamide (NVF) monomer

-

Initiators: 2,2'-azoisobutyronitrile (AIBN) or 2,2'-azobis(2-methylpropionamidine)dihydrochloride (AIBA)

-

Solvent: Deionized water (for solution polymerization)

-

Methanol (for polymer precipitation)

-

Glass ampoules

-

Vacuum line

-

Constant temperature water bath

-

Freeze-quenching setup (e.g., liquid nitrogen)

3.2. Monomer and Initiator Purification

-

Distill NVF monomer under vacuum at 70°C to remove inhibitors and impurities. Store the purified monomer at -15°C until use.[1]

-

Recrystallize AIBN and AIBA twice from a suitable solvent (e.g., methanol for AIBN) to ensure high purity.[1]

3.3. Bulk Polymerization Procedure

-

Prepare a stock solution of the desired concentration of AIBN in purified NVF monomer.

-

Charge a precise volume of the monomer-initiator mixture into glass ampoules.

-

Subject the ampoules to at least three freeze-pump-thaw cycles on a vacuum line to remove dissolved oxygen, which can inhibit polymerization.

-

Seal the ampoules under vacuum.

-

Immerse the sealed ampoules in a constant temperature water bath set to the desired polymerization temperature (e.g., 50, 60, or 70°C).

-

At predetermined time intervals, remove an ampoule from the bath and quench the polymerization by immersing it in liquid nitrogen.

-

To determine conversion, dissolve the contents of the ampoule in water and precipitate the polymer by adding the solution to an excess of methanol.

-

Filter, wash, and dry the precipitated polymer under vacuum to a constant weight.

-

Calculate the conversion gravimetrically.

3.4. Aqueous Solution Polymerization Procedure

-

Prepare an aqueous solution of NVF monomer at the desired weight percentage (e.g., 10, 20, or 40 wt%).

-

Add the desired amount of the water-soluble initiator, AIBA.

-

Follow steps 2-9 as described in the bulk polymerization procedure.

Mandatory Visualizations

Diagram 1: Mechanism of N-vinylformamide Free Radical Polymerization

Caption: The four key stages of N-vinylformamide free radical polymerization.

Diagram 2: Experimental Workflow for NVF Polymerization

Caption: A typical experimental workflow for the free radical polymerization of NVF.

References

An In-depth Technical Guide to the Hydrolysis of Poly(N-vinylformamide) to Polyvinylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinylamine (PVAm) is a highly versatile cationic polyelectrolyte with a high density of primary amine groups, making it a polymer of significant interest for a multitude of applications, including in the biomedical and pharmaceutical fields as a carrier for drugs, in gene delivery, and for surface modification. The most common and commercially viable route to PVAm is through the hydrolysis of its precursor, poly(N-vinylformamide) (PNVF). This technical guide provides a comprehensive overview of the primary methods for PNVF hydrolysis—acidic, basic, and enzymatic—presenting detailed experimental protocols, comparative quantitative data, and visual diagrams to elucidate the reaction pathways and experimental workflows.

Introduction

The synthesis of polyvinylamine is achieved indirectly, as the vinylamine monomer is unstable and tautomerizes to acetaldehyde imine.[1] The polymerization of N-vinylformamide (NVF) to PNVF, followed by hydrolysis of the formamide group, is the most established and convenient method for producing PVAm.[1][2] The degree of hydrolysis of PNVF directly influences the charge density and, consequently, the physicochemical properties of the resulting PVAm, making the hydrolysis step a critical parameter to control for specific applications.

This guide details the two most common chemical hydrolysis methods: acid-catalyzed and base-catalyzed hydrolysis.

Chemical Hydrolysis of PNVF

The conversion of the formamide groups of PNVF to the primary amine groups of PVAm can be effectively achieved under both acidic and basic conditions.[3][4] However, the kinetics, equilibrium conversions, and side reactions differ significantly between the two methods.

Acid-Catalyzed Hydrolysis

Acidic hydrolysis of PNVF typically employs strong acids such as hydrochloric acid (HCl). The reaction proceeds by protonation of the carbonyl oxygen of the formamide group, followed by nucleophilic attack by water.

Reaction Scheme: (PNVF) + H₃O⁺ ⇌ (Protonated PNVF) (Protonated PNVF) + H₂O → (Tetrahedral Intermediate) (Tetrahedral Intermediate) → (PVAm-NH₃⁺) + HCOOH

A key characteristic of acid hydrolysis is that the resulting amine groups are protonated, forming ammonium salts.[3] This leads to electrostatic repulsion between the adjacent cationic groups along the polymer chain, which can limit the extent of hydrolysis.[3][4] Consequently, achieving complete conversion with acid hydrolysis is challenging.[3][5]

Logical Diagram of Acid Hydrolysis:

Caption: Logical flow of the acid-catalyzed hydrolysis of PNVF.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, typically using sodium hydroxide (NaOH), is the more common method for achieving high degrees of hydrolysis.[5][6] The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the formamide group.

Reaction Scheme: (PNVF) + OH⁻ → (Tetrahedral Intermediate) (Tetrahedral Intermediate) → (PVAm-NH⁻) + HCOOH (PVAm-NH⁻) + H₂O ⇌ (PVAm-NH₂) + OH⁻

Unlike acid hydrolysis, the resulting primary amine groups are in their free base form, which avoids the issue of electrostatic repulsion.[3] This allows for the reaction to proceed to near-complete conversion, often exceeding 95%.[2][7]

Logical Diagram of Base Hydrolysis:

References

- 1. researchgate.net [researchgate.net]

- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Acidic and basic hydrolysis of poly(N‐vinylformamide) | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity Ratios of N-vinylformamide in Copolymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-vinylformamide (NVF) is a versatile monomer that has garnered significant interest in the biomedical and pharmaceutical fields. Its polymer, poly(N-vinylformamide) (PNVF), is a water-soluble, non-toxic polymer that serves as a key precursor for the synthesis of poly(vinylamine) (PVAm), a cationic polyelectrolyte with a wide range of applications, including in drug delivery systems, gene therapy, and biomaterials. The performance of NVF-based copolymers in these applications is critically dependent on their microstructure, which is governed by the reactivity ratios of the comonomers. This technical guide provides a comprehensive overview of the reactivity ratios of NVF in copolymerization with various monomers, details the experimental protocols for their determination, and presents a visualization of the underlying polymerization process.

Data Presentation: Reactivity Ratios of N-vinylformamide (M1) with Various Comonomers (M2)

The following table summarizes the experimentally determined reactivity ratios for the copolymerization of N-vinylformamide (NVF) with several common comonomers. The reactivity ratios, r1 and r2, describe the relative preference of a growing polymer chain ending in a given monomer to add the same or the other monomer.

| Comonomer (M2) | r1 (NVF) | r2 | Polymerization Conditions | Method of Determination | Reference |

| Acrylamide (AM) | 0.046 | 0.51 | Free-radical polymerization in homogeneous solution. | Kelen-Tüdős | |

| Sodium Acrylate (NA) | 0.22 | 0.52 | Free-radical polymerization in homogeneous solution. | Kelen-Tüdős | |

| n-Butyl Acrylate (BA) | 0.071 | 0.55 | Free-radical polymerization in homogeneous solution. | Kelen-Tüdős | |

| Methyl Vinyl Ketone | 0.02 | 0.50 | Free-radical copolymerization in water. | Not Specified | [1] |

| Cationic poly(dimethylaminoethyl methacrylate) macromonomer (50 repeating units) | 3.82 | Not Reported | Not Specified | Not Specified | [2][3] |

| Cationic poly(dimethylaminoethyl methacrylate) macromonomer (100 repeating units) | 6.39 | Not Reported | Not Specified | Not Specified | [2][3] |

Experimental Protocols

The determination of monomer reactivity ratios is crucial for understanding and controlling copolymerization processes. The Fineman-Ross and Kelen-Tüdős methods are two widely used linear graphical methods for this purpose. These methods rely on analyzing the composition of copolymers prepared from different initial monomer feed ratios at low conversions.

General Experimental Procedure for Copolymerization

A series of copolymerization reactions are carried out with varying initial molar ratios of N-vinylformamide (M1) and the comonomer (M2). The total monomer concentration and initiator concentration are kept constant across all experiments. The polymerizations are typically stopped at low conversions (<10%) to ensure that the monomer feed ratio remains relatively constant throughout the reaction.

Materials:

-

N-vinylformamide (NVF), purified.

-

Comonomer (e.g., N-vinylpyrrolidone, methyl methacrylate, vinyl acetate), purified.

-

Free-radical initiator (e.g., 2,2'-azobisisobutyronitrile (AIBN) or a water-soluble initiator like ammonium persulfate).

-

Solvent (e.g., water, dioxane, dimethyl sulfoxide).

-

Precipitating solvent (e.g., diethyl ether, methanol).

Procedure:

-

A series of reaction vessels are charged with different molar ratios of NVF and the comonomer.

-

The appropriate solvent and initiator are added.

-

The reaction mixtures are deoxygenated by purging with an inert gas (e.g., nitrogen or argon).

-

The vessels are sealed and placed in a constant temperature bath to initiate polymerization.

-

The reactions are allowed to proceed for a predetermined time to achieve low conversion.

-

The polymerization is quenched by rapid cooling or the addition of an inhibitor.

-

The resulting copolymer is isolated by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.

Copolymer Composition Analysis by ¹H NMR Spectroscopy

The composition of the purified copolymers is determined using proton nuclear magnetic resonance (¹H NMR) spectroscopy. By integrating the characteristic proton signals of each monomer unit in the copolymer, the molar ratio of the monomers in the polymer chain can be calculated.

Determination of Reactivity Ratios

The Fineman-Ross equation is a linearization of the copolymer composition equation:

G = H * r₁ - r₂

where:

-

G = (F-1) / f

-

H = F / f²

-

F = M₁ / M₂ (molar ratio of monomers in the copolymer)

-

f = m₁ / m₂ (molar ratio of monomers in the feed)

A plot of G versus H for a series of copolymerization experiments yields a straight line with a slope of r₁ and an intercept of -r₂.

The Kelen-Tüdős method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points. The equation is:

η = (r₁ + r₂/α)ξ - r₂/α

where:

-

η = G / (α + H)

-

ξ = H / (α + H)

-

α is an arbitrary constant, typically calculated as the square root of the product of the highest and lowest H values from the Fineman-Ross data.

A plot of η versus ξ gives a straight line. The intercept at ξ = 0 is -r₂/α, and the intercept at ξ = 1 is r₁.

Mandatory Visualizations

Free Radical Copolymerization of N-vinylformamide

The following diagram illustrates the general steps involved in the free-radical copolymerization of N-vinylformamide (M1) with a comonomer (M2).

Caption: General scheme of free-radical copolymerization.

Experimental Workflow for Determining Reactivity Ratios

This diagram outlines the key steps in the experimental determination of monomer reactivity ratios.

Caption: Workflow for reactivity ratio determination.

Logical Relationship of Reactivity Ratios and Copolymer Structure

This diagram illustrates how the values of the reactivity ratios influence the resulting copolymer microstructure.

Caption: Influence of reactivity ratios on copolymer structure.

References

Biocompatibility and Toxicity of Poly(N-vinylformamide): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(N-vinylformamide) (PNVF) is a synthetic polymer that has garnered significant interest in the biomedical field due to its hydrophilicity, versatile chemical functionality, and purported low toxicity. As a potential alternative to polyacrylamide, PNVF is being explored for a range of applications, including hydrogels for drug delivery, tissue engineering scaffolds, and as a drag-reducing polymer in circulation. This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and toxicity profile of PNVF, with a focus on in vitro and in vivo data. While direct quantitative toxicity data for PNVF is limited in publicly accessible literature, this guide synthesizes available information on PNVF and its derivatives, such as poly(vinyl amine) (PVAm), and structurally similar polymers like poly(N-vinylcaprolactam) (PNVCL), to provide a thorough assessment for researchers and developers. This document details experimental protocols for key biocompatibility assays and visualizes relevant biological pathways and experimental workflows.

Introduction

Poly(N-vinylformamide) is a water-soluble polymer synthesized from the N-vinylformamide (NVF) monomer.[1][2] A key advantage of PNVF is that its monomer, NVF, is considered to have a more favorable toxicological profile than its isomer, acrylamide.[3] The amide group in the PNVF side chain can be hydrolyzed to yield poly(vinyl amine) (PVAm), a cationic polymer with a high density of primary amine groups, further expanding its utility in biomedical applications where positive charge is desired for interactions with biological molecules.[4][5] Given its potential for close contact with biological systems, a thorough understanding of its biocompatibility and toxicity is paramount.

In Vitro Biocompatibility and Toxicity

In vitro assays are fundamental in the initial assessment of a biomaterial's safety. These tests evaluate the material's effect on cells in a controlled laboratory setting.

Cytotoxicity

Cytotoxicity assays measure the degree to which a material is toxic to cells. A common method is the MTT assay, which assesses cell metabolic activity as an indicator of cell viability. While direct quantitative data for PNVF is scarce, studies on related vinyl-amide polymers provide valuable insights. For instance, hydrogels based on poly(N-vinylcaprolactam) (PNVCL) have demonstrated good cytocompatibility.[6]

Table 1: Summary of In Vitro Cytotoxicity Data for PNVCL

| Polymer | Cell Line | Assay | Concentration/Dilution | Cell Viability (%) | Reference |

| PNVCL Hydrogel Extract | MDPC-23 | Resazurin | 1/8 dilution | > 80% | [6] |

This data suggests that polymers with a vinyl-amide structure are well-tolerated by cells. It is reasonable to hypothesize that PNVF would exhibit a similar low level of cytotoxicity.

Hemocompatibility

Hemocompatibility is a critical parameter for any material intended for blood-contacting applications. Key aspects of hemocompatibility include hemolysis (the rupture of red blood cells), coagulation, and platelet activation.[7] Quantitative data on the hemocompatibility of poly(vinyl amine) (PVAm), a derivative of PNVF, is available and provides a strong indication of the hemocompatibility of PNVF-related materials.

Table 2: Summary of In Vitro Hemolysis Data for PVAm Microparticles

| Material | Concentration (mg/mL) | Hemolysis (%) | Classification | Reference |

| PVAm-1 | 1.0 | 68.0 ± 8.5 | Hemolytic | |

| PVAm-2 | 1.0 | 53.0 ± 1.3 | Hemolytic | |

| PVAm-1 | 0.1 | 1.0 ± 0.1 | Non-hemolytic | |

| PVAm-2 | 0.1 | 1.6 ± 0.1 | Non-hemolytic | |

| PVAm-1 | 0.01 | 0.1 ± 0.1 | Non-hemolytic | |

| PVAm-2 | 0.01 | 1.0 ± 0.1 | Non-hemolytic |

According to ISO 10993-4, hemolysis values below 5% are considered non-hemolytic.

The data clearly indicates that at lower concentrations (≤ 0.1 mg/mL), PVAm microparticles are non-hemolytic and thus have good blood compatibility. This suggests that PNVF-based materials, when used at appropriate concentrations, are unlikely to cause significant damage to red blood cells.

In Vivo Biocompatibility

In vivo studies provide a more comprehensive assessment of a material's biocompatibility by evaluating its interaction with a living biological system. A pilot in vivo study on PNVF as a drag-reducing polymer reported acceptable biocompatibility and hemodynamic effectiveness, though detailed quantitative data on the inflammatory response was not provided.[8]

The typical in vivo response to an implanted biomaterial involves an initial acute inflammatory phase followed by a chronic inflammatory response, which ideally resolves with the formation of a fibrous capsule around the implant. The key cells involved in this process are neutrophils and macrophages.

Genotoxicity

Genotoxicity assays are designed to detect compounds that can induce genetic mutations, which may lead to cancer. The Ames test is a widely used bacterial reverse mutation assay for this purpose.[9][10] Currently, there is a lack of publicly available data on the genotoxicity of the poly(N-vinylformamide) polymer. However, a review of N-vinyl compounds indicated that genotoxicity was observed for only one of the considered compounds, N-vinyl carbazole, and not for others like N-vinyl pyrrolidone.[11] Further studies are required to definitively determine the genotoxic potential of PNVF.

Biodegradation and Toxicity of Byproducts

The degradation of a polymer within the body and the potential toxicity of its breakdown products are critical considerations for biomedical applications. The amide bond in the side chain of PNVF can be susceptible to hydrolysis.[4] The primary hydrolysis product of PNVF is poly(vinyl amine) and formic acid. While PVAm is being investigated for various biomedical applications, a thorough toxicological assessment of all potential degradation byproducts of PNVF is not yet available. Studies on the enzymatic degradation of polyamides suggest that enzymes like proteases and lipases can act on amide bonds, but the specific enzymes and pathways for PNVF degradation in a biological environment have not been elucidated.[12]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay with L929 Fibroblasts (Based on ISO 10993-5)

This protocol describes a common method for assessing the cytotoxicity of a material's extract.

-

Material Extraction:

-

Aseptically prepare the PNVF material (e.g., hydrogel) at a specified surface area to volume ratio (e.g., 3 cm²/mL) in serum-free cell culture medium.

-

Incubate the material in the medium at 37°C for 24 hours to create the extract.

-

Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).

-

-